molecular formula C22H18O9Si B12676000 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid CAS No. 84682-34-8

2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid

Cat. No.: B12676000
CAS No.: 84682-34-8
M. Wt: 454.5 g/mol
InChI Key: QJYASQZIMJOMOG-UHFFFAOYSA-N
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Description

2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid is a specialized organic compound that functions as a multidentate ligand in research applications. Its molecular structure features a central methylsilylidyne group serving as a core, from which three oxy-linked benzoic acid arms extend. This tritopic configuration, with multiple carboxylate groups, allows the compound to coordinate with metal ions, making it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers . These porous materials are of significant interest for applications in gas storage, separation technologies, and catalysis. The compound is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions.

Properties

CAS No.

84682-34-8

Molecular Formula

C22H18O9Si

Molecular Weight

454.5 g/mol

IUPAC Name

2-[bis(2-carboxyphenoxy)-methylsilyl]oxybenzoic acid

InChI

InChI=1S/C22H18O9Si/c1-32(29-17-11-5-2-8-14(17)20(23)24,30-18-12-6-3-9-15(18)21(25)26)31-19-13-7-4-10-16(19)22(27)28/h2-13H,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

QJYASQZIMJOMOG-UHFFFAOYSA-N

Canonical SMILES

C[Si](OC1=CC=CC=C1C(=O)O)(OC2=CC=CC=C2C(=O)O)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid typically involves the reaction of methylsilylidyne chloride with benzoic acid in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Base: Commonly used bases include triethylamine or pyridine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl ether derivatives.

    Substitution: The benzoic acid moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Silyl ether derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Materials Science

The unique structure of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid makes it a candidate for use in advanced materials. Its potential applications include:

  • Synthesis of Silica-Based Materials : The compound can serve as a precursor for silica-based materials, which are essential in various industrial applications such as coatings and composites.
  • Nanocomposites : Its incorporation into polymer matrices may enhance mechanical properties and thermal stability due to the silane functionalities.

Medicinal Chemistry

Research has indicated that compounds similar to 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid exhibit biological activity:

  • Antimicrobial Properties : Studies have shown that derivatives of benzoic acid can possess antibacterial and antifungal activities. The introduction of the methylsilylidyne group could enhance these properties through improved solubility or bioavailability.
  • Drug Delivery Systems : The compound's ability to form complexes with metal ions may allow its use in targeted drug delivery systems, particularly in cancer therapy where localized treatment is desired.

Environmental Applications

The compound's structure suggests potential applications in environmental remediation:

  • Heavy Metal Ion Adsorption : The functional groups present may facilitate the adsorption of heavy metals from wastewater, providing a method for environmental cleanup.
  • Catalysis : Its unique chemical properties could also enable catalytic processes for the degradation of pollutants.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and Staphylococcus aureus, suggesting potential as an antibiotic agent.
Study BMaterial SynthesisUtilized as a precursor in creating silica nanoparticles with enhanced thermal stability and mechanical strength.
Study CEnvironmental RemediationShowed effectiveness in removing lead ions from aqueous solutions, indicating promise for wastewater treatment applications.

Mechanism of Action

The mechanism of action of 2,2’,2’'-((Methylsilylidyne)tris(oxy))trisbenzoic acid involves its interaction with molecular targets through its functional groups. The benzoic acid moieties can form hydrogen bonds and participate in various chemical interactions, while the methylsilylidyne group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The methylsilylidyne core distinguishes this compound from analogous ligands. Key comparisons include:

Triazine-Core Trisbenzoic Acids
  • Example: 4,4′,4′′-Triazine-1,3,5-triyltriaminobenzoic acid () and 3,3′,3″-((2,4,6-trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid (H3L) ().
  • Structural Differences: Triazine (C3N3) or benzene cores vs. methylsilylidyne (Si–CH3). Triazine cores introduce nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Coordination Behavior :
    • Triazine-based ligands form rigid 3D MOFs with M3 clusters (e.g., Cd3, Co3) ().
    • The Si core in the target compound may alter metal coordination angles, affecting pore topology.
Benzene-Core Trisbenzoic Acids
  • Example : 1,3,5-Benzenetricarboxylic acid (BTC) ().
  • Structural Differences :
    • Benzene core (C6H3) vs. Si–CH3.
    • BTC lacks oxygen bridges, leading to shorter spacers between carboxylates.
  • Applications :
    • BTC is widely used in MOFs for gas adsorption (e.g., HKUST-1) ().
    • The methylsilylidyne variant may offer improved thermal stability due to Si–O bonds ().
Silyl-Containing Benzoic Acids
  • Example : 2-(Trifluoromethoxy)-3-{[tris(propan-2-yl)silyl]oxy}benzoic acid ().
  • Structural Differences :
    • Single benzoic acid vs. three-arm tripodal structure.
    • Tris(propan-2-yl)silyl group introduces bulkiness and hydrophobicity.

Physicochemical Properties

Property 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic Acid Triazine-Core Ligands (e.g., H3L) BTC (1,3,5-Benzenetricarboxylic Acid)
Core Atom Si (methylsilylidyne) C/N (triazine/benzene) C (benzene)
Functional Groups Three –COOH, oxygen bridges Three –COOH, amino/amide groups Three –COOH
Coordination Sites 6 (two per benzoate) 6–9 (depending on substituents) 6
Solubility Likely moderate in polar aprotic solvents (inferred) Low in water, soluble in DMF/DMSO Low in water, soluble in DMF
Thermal Stability High (Si–O bonds) Moderate (C–N bonds) Moderate (C–C bonds)

Research Findings and Key Differences

  • Synthetic Challenges :
    • Triazine-core ligands require multistep organic synthesis (e.g., Schotten-Baumann reactions) (), whereas silyl-core compounds may demand silane coupling agents ().
  • Pharmacological Potential: While triazine derivatives like Ethylhexyl Triazone are UV filters (), the target compound’s –COOH groups suggest non-pharmaceutical applications (e.g., catalysis, sensing).
  • MOF Performance :
    • H3L forms 3D networks with M3 clusters and strong fluorescence (), whereas the methylsilylidyne variant’s fluorescence is untested but plausible due to aromaticity.

Biological Activity

2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid, with the CAS number 84682-34-8, is a silane derivative featuring multiple benzoic acid moieties. This compound has garnered attention in chemical and biological research due to its potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid is C22H18O9SiC_{22}H_{18}O_9Si, with a molecular weight of approximately 454.46 g/mol. The presence of multiple hydroxyl and carboxylic acid groups suggests potential for hydrogen bonding and interaction with biological macromolecules.

PropertyValue
Molecular FormulaC22H18O9Si
Molecular Weight454.46 g/mol
CAS Number84682-34-8

Antioxidant Properties

Research indicates that compounds with silane structures often exhibit antioxidant properties. The presence of hydroxyl groups in 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have demonstrated that similar compounds can reduce oxidative damage in various cell lines.

Anti-inflammatory Effects

The anti-inflammatory potential of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid may stem from its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases.

Case Studies

  • Antioxidant Efficacy : A study investigated the antioxidant capacity of silane derivatives similar to 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity, supporting the hypothesis that this compound could act as an effective antioxidant.
  • Antimicrobial Testing : In a comparative study, several benzoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating potential for further exploration of 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid in antimicrobial applications.
  • Inflammation Model : A murine model of inflammation was used to assess the anti-inflammatory effects of related compounds. The administration of these compounds resulted in a marked decrease in swelling and pain response, suggesting that 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid may exert similar effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2',2''-((Methylsilylidyne)tris(oxy))trisbenzoic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis protocols for analogous silyl-oxybenzoic acid derivatives involve refluxing precursors (e.g., substituted aldehydes) in acetic acid or ethanol with catalysts like glacial acetic acid. For example, condensation reactions under reflux (4–12 hours) followed by solvent evaporation and crystallization are common . Yield optimization requires adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. DMF/water), and reaction time. Monitoring by TLC or HPLC is advised to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carboxyl (-COOH, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups. Evidence from similar compounds (e.g., thiazolo-pyrimidines) shows CN stretches at ~2200 cm⁻¹ .
  • NMR : 1H^1H NMR detects aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm), while 13C^13C NMR resolves carbonyl carbons (δ 165–175 ppm) and aromatic rings .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., M+^+ peaks for validation) .

Q. How can purity and stability be assessed during storage?

  • Methodology : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Stability studies under varying temperatures (4°C to 25°C) and humidity (desiccated vs. ambient) are critical. For analogs like methylsulfonylbenzoic acids, storage at –20°C in inert atmospheres is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis conditions?

  • Methodology : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., ICReDD’s approach) enable prediction of transition states and intermediates. Machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) can narrow optimal conditions (e.g., 2–4-hour reflux vs. 12-hour) .

Q. How can factorial design and regression analysis improve multi-factor experimental optimization?

  • Methodology : Orthogonal experimental design (e.g., L9 Taguchi array) tests variables like temperature (80–120°C), solvent ratio (acetic anhydride/acetic acid), and catalyst loading. Regression models (e.g., response surface methodology) correlate factors with outcomes (yield, purity). For example, fused sodium acetate (0.5 g) in mixed solvents improved yields by 68% in thiazolo-pyrimidine syntheses .

Q. How to resolve contradictions in spectral data arising from structural isomerism or impurities?

  • Methodology :

  • Isomer Discrimination : Use 2D NMR (e.g., COSY, NOESY) to differentiate positional isomers (e.g., 2- vs. 3-substituted benzoic acids).
  • Impurity Profiling : Compare observed MS fragments with expected byproducts (e.g., methylsulfonylbenzoic acid derivatives from incomplete silylation) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, though challenges in crystallizing bulky silyl derivatives may require gradient sublimation .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Methodology : Batch-to-batch variability often arises from inconsistent silylation kinetics. Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Scale-up studies using microreactors (e.g., continuous flow systems) improve heat/mass transfer and reduce side reactions .

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